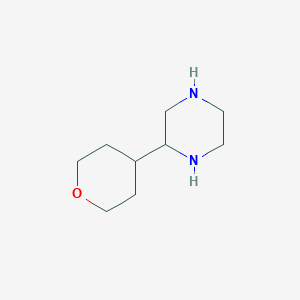
2-(tetrahydro-2H-pyran-4-yl)piperazine
説明
“2-(tetrahydro-2H-pyran-4-yl)piperazine” is a chemical compound with the molecular formula C9H18N2O . It contains a total of 34 bonds, including 14 non-H bonds, 2 rotatable bonds, 2 six-membered rings, 2 secondary amines (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes two six-membered rings, two secondary amines (aliphatic), and one ether (aliphatic) . More detailed structural information may be available in specialized chemical databases or literature.
科学的研究の応用
Synthesis and Pharmaceutical Applications
Piperazine compounds are pivotal in the synthesis of diverse pharmaceuticals. Yousefi et al. (2018) highlighted piperazine's role as a catalyst in synthesizing a wide range of 2-amino-3-cyano-4H-pyrans and bis-pyrans compounds, notable for their pharmaceutical relevance. This process offers advantages like simplicity, high yields, and the recyclability of the catalyst, underlining piperazine's value in pharmaceutical synthesis (Yousefi, Goli-Jolodar, & Shirini, 2018).
Chemical Modification and Derivative Formation
Clark and Elbaum (2007) discussed the creation of orthogonally protected piperazines, paving the way for synthesizing various 2-substituted piperazines. This method's significance lies in its ability to provide a versatile scaffold for further chemical modifications, crucial for developing compounds with potential pharmaceutical applications (Clark & Elbaum, 2007).
Anticonvulsant and Antimicrobial Activities
Aytemir et al. (2004) synthesized and evaluated 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives for their anticonvulsant and antimicrobial properties. The study reveals the potential of these piperazine derivatives in therapeutic applications, highlighting the compound's versatility in addressing various health conditions (Aytemir, Çalış, & Özalp, 2004).
Catalyst in Organic Synthesis
Amirnejad et al. (2013) demonstrated the use of anhydrous piperazine as an effective catalyst in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. The research underlines piperazine's role as a versatile catalyst, offering a solvent-free, environmentally friendly, and efficient method for synthesizing these compounds (Amirnejad, Naimi-Jamal, Tourani, & Ghafuri, 2013).
作用機序
Target of Action
Similar compounds have been reported to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a significant role in pain perception, mood, and consciousness .
Mode of Action
If it indeed interacts with the kor, it may function as an antagonist, blocking the receptor and preventing its activation . This could result in changes in pain perception and mood.
Biochemical Pathways
If it acts on the kor, it could influence the downstream effects of this receptor, such as the release of neurotransmitters like dopamine and serotonin .
Pharmacokinetics
It has been suggested that similar compounds have good in vitro adme and in vivo pharmacokinetic characteristics . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target and how long it remains active in the body.
Result of Action
If it acts as a kor antagonist, it could potentially reduce pain perception and alter mood .
生化学分析
Biochemical Properties
2-(tetrahydro-2H-pyran-4-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression by modifying chromatin structure . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecule, thereby influencing its activity.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can alter the expression of specific genes, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with HDAC inhibitors results in the inhibition of HDAC activity, which in turn affects gene expression by maintaining a more open chromatin structure . This compound may also influence other molecular pathways by binding to receptors or other proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, which can influence its efficacy and potency . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage thresholds is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may affect the pathways involved in energy production and utilization, thereby altering the overall metabolic state of the cell . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues . This distribution pattern is essential for its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
特性
IUPAC Name |
2-(oxan-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-5-12-6-2-8(1)9-7-10-3-4-11-9/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMDTITGPMAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)
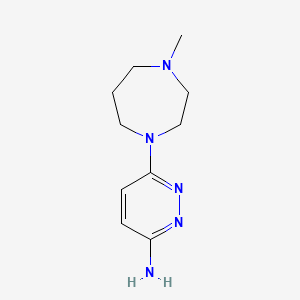
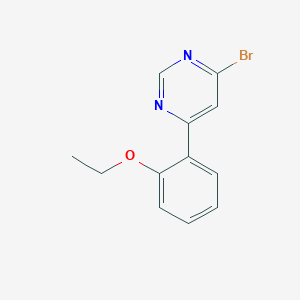
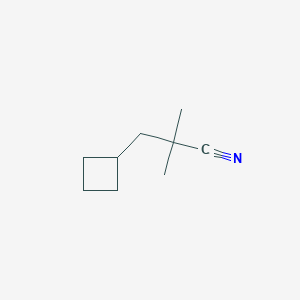

![2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B1475500.png)
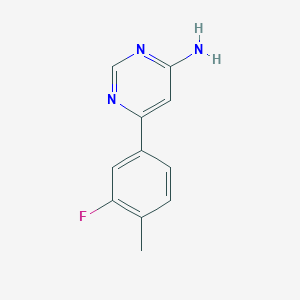
amine](/img/structure/B1475503.png)
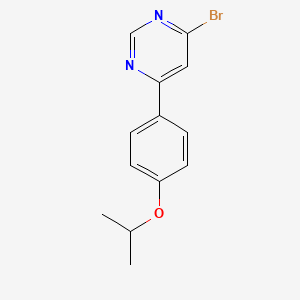
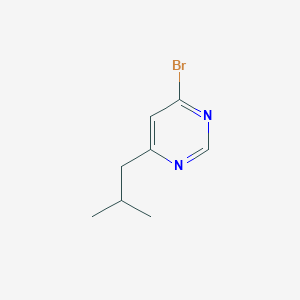
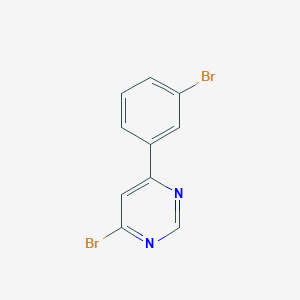

![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475513.png)
amine](/img/structure/B1475515.png)
